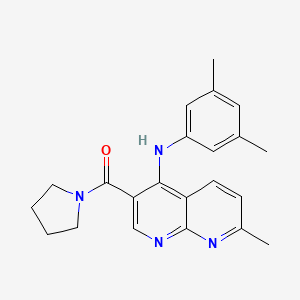

N-(3,5-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

N-(3,5-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core. Key structural attributes include:

- Position 4: An N-(3,5-dimethylphenyl) substituent, providing steric bulk and electron-donating methyl groups.

- Position 7: A methyl group, likely modulating electronic and steric properties.

This compound’s design integrates elements aimed at optimizing biological activity and physicochemical stability, drawing parallels to herbicides and pesticides with disubstituted aryl groups .

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-14-10-15(2)12-17(11-14)25-20-18-7-6-16(3)24-21(18)23-13-19(20)22(27)26-8-4-5-9-26/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEAORFAKQPUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

Compounds such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM for PET inhibition in spinach chloroplasts) share the 3,5-dimethylphenyl group with the target compound but differ in core structure (hydroxynaphthalene-carboxamide vs. naphthyridine). Key findings:

- Substituent Position : Meta-substituted phenyl groups (e.g., 3,5-dimethyl) exhibit higher PET-inhibiting activity than ortho-substituted analogs due to favorable steric and electronic interactions with photosystem II .

- Electron-Withdrawing vs. Donating Groups : Fluorine substituents (electron-withdrawing) in analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide enhance PET inhibition, suggesting electron-deficient aryl groups improve binding. However, the target compound’s methyl groups (electron-donating) may compensate via increased lipophilicity or core-specific interactions .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

This analog (studied for crystal structure) shares the 3,5-dimethylphenyl group but features a trichloro-acetamide backbone. Structural insights:

- Crystal Packing : The symmetric 3,5-dimethyl substitution reduces conformational flexibility, promoting stable molecular packing. This symmetry may similarly enhance the target compound’s crystallinity and formulation stability .

Core Structure Influence

1,8-Naphthyridine vs. Hydroxynaphthalene/Triazine Cores

- Triazine Analogs: Pesticides like triaziflam (3,5-dimethylphenoxy-substituted triazine) demonstrate that aryl-substituted heterocycles can achieve herbicidal activity. However, the naphthyridine core’s rigidity may confer distinct pharmacokinetic properties .

Lipophilicity and Solubility

- LogP Estimation : The 3,5-dimethylphenyl group and pyrrolidine carbonyl likely increase logP (predicted >3), favoring membrane permeability but reducing aqueous solubility. This contrasts with fluorinated analogs, where electron-withdrawing groups lower logP but improve target engagement .

Data Tables

| Compound Class | Core Structure | Substituents | IC50 (PET Inhibition) | LogP (Est.) | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 1,8-Naphthyridine | 3,5-dimethylphenyl | N/A | >3 | Pyrrolidine carbonyl |

| N-(3,5-dimethylphenyl)-carboxamide | Hydroxynaphthalene | 3,5-dimethylphenyl | ~10 µM | 2.8–3.2 | High PET inhibition |

| Triaziflam | Triazine | 3,5-dimethylphenoxy | N/A | ~2.5 | Herbicidal activity |

| N-(3,5-dimethylphenyl)-trichloro-acetamide | Trichloro-acetamide | 3,5-dimethylphenyl | N/A | 3.1 | Stable crystal packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.